6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
Description
This compound is a chromen-4-one derivative featuring a 1-methylbenzimidazole moiety at position 3, a 4-methylpiperidinylmethyl group at position 8, and ethyl/hydroxy substituents at positions 6 and 7, respectively. Its molecular formula is C25H28N4O3 (predicted molecular weight: ~432.51 g/mol) based on structural analogs described in the literature .
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-4-17-13-18-24(31)20(26-27-21-7-5-6-8-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-11-9-16(2)10-12-29/h5-8,13,15-16,30H,4,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBBRBVEZEQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic molecule that belongs to the class of chromenone derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anti-cancer and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a review of relevant literature, highlighting its synthesis, mechanisms of action, and therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O5 |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 610758-26-4 |
| Synonyms | Ethyl 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-2-carboxylate |
Structure
The structure of the compound features a chromenone backbone with various substituents, including a benzimidazole moiety and a piperidine group. These structural characteristics are believed to contribute significantly to its biological activities.
Anti-Cancer Activity
Recent studies have demonstrated that the compound exhibits promising anti-cancer properties. For instance:
- Cytotoxicity Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including MCF (breast cancer) and U87 (glioblastoma) cells. The IC50 values ranged from 25.72 ± 3.95 μM for MCF cells to 45.2 ± 13.0 μM for U87 cells, indicating moderate potency compared to traditional chemotherapeutics like doxorubicin (IC50 = 0.0316 μM) .
- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound accelerated apoptosis in cancer cells, suggesting that it may induce programmed cell death through intrinsic pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential:
- Cyclooxygenase Inhibition : In vitro studies indicated that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition were reported at 3.11 ± 0.41 μM for COX-2 and 25.91 ± 0.77 μM for COX-1, demonstrating selective inhibition .
Antimicrobial Activity
The compound's antimicrobial efficacy was tested against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : It exhibited inhibitory action against Staphylococcus aureus (MIC = 40 μg/mL), Bacillus subtilis (MIC = 300 μg/mL), Escherichia coli (MIC = 200 μg/mL), and Pseudomonas aeruginosa (MIC = 500 μg/mL) .
Synthesis and Evaluation
A study by Ribeiro Morais et al. synthesized several derivatives of the benzimidazole scaffold, including our compound of interest, and evaluated their biological activities in vivo using tumor-bearing mice models. The results indicated significant tumor growth suppression when treated with the compound .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that modifications to the chromenone core can enhance potency against specific targets. For example, substituents at positions five and six of the heterocyclic moieties were found to improve efficacy against androgen receptor functions in prostate cancer models .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Substituent Variations
Benzimidazole vs. Thiazole Substituents
- Target Compound : Features a 1-methylbenzimidazole group at position 3, enabling π-π stacking and hydrogen bonding via the aromatic nitrogen .
- Analog (384363-57-9) : Replaces benzimidazole with a 4-methylthiazole group, reducing aromaticity and altering electron distribution. This substitution may decrease binding affinity to targets reliant on planar aromatic interactions .
Piperidinyl vs. Piperazinyl Groups
- Target Compound : The 4-methylpiperidinylmethyl group at position 8 confers moderate basicity (predicted pKa ~6.74) and lower polarity compared to piperazinyl analogs .
- Analog (300556-94-9) : Substitutes piperidinyl with a 4-methylpiperazinyl group, increasing polarity due to the additional nitrogen atom. This enhances solubility in aqueous media but may reduce blood-brain barrier penetration .
Ethyl and Hydroxy Substituents
Physicochemical Properties
Computational and Chemoinformatic Analysis
- Similarity Coefficients : Tanimoto coefficients for structural similarity between the target compound and its analogs are likely low (<0.5) due to significant substituent differences (e.g., benzimidazole vs. thiazole) .
- QSAR Models : Substituent electronegativity and steric effects (e.g., piperidinyl vs. piperazinyl) would dominate predictions of solubility, permeability, and target binding .
Q & A
Q. Structural Validation :
- NMR Spectroscopy : Compare 1H and 13C NMR data with reference compounds. For example, aromatic protons in the benzimidazole ring appear as doublets at δ 7.2–8.1 ppm, while the chromen-4-one carbonyl resonates at ~δ 175 ppm in 13C NMR .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with <5 ppm deviation .
What physicochemical properties are critical for predicting solubility and bioavailability?
Methodological Answer:
- LogP : Calculate partition coefficient (e.g., using HPLC retention time or software like MarvinSketch) to estimate lipophilicity. LogP >3 suggests poor aqueous solubility, necessitating formulation adjustments (e.g., salt formation) .
- pKa : Determine ionization of the hydroxyl group (pKa ~9–10) and benzimidazole nitrogen (pKa ~5–6) via potentiometric titration. Ionizable groups influence pH-dependent solubility .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 189–235°C for similar chromen-4-one derivatives), which correlate with crystalline stability .
Advanced Research Questions
How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or differential cell line responses. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., HUVECs or BJ fibroblasts) under controlled conditions (DMEM/RPMI media, 10% FBS, 37°C/5% CO2) .
- Dose-Response Curves : Generate IC50 values across ≥3 independent experiments with triplicate technical replicates to assess reproducibility .
- Target Validation : Confirm binding to proposed targets (e.g., kinases or GPCRs) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
What experimental designs optimize substitution reactions at the benzimidazole and piperidine moieties?
Methodological Answer:
-
Benzimidazole Modifications :
- Electrophilic Substitution : Use HNO3/H2SO4 for nitration at the 5-position (60°C, 2 hr), followed by Pd/C hydrogenation to reduce nitro to amine .
- Buchwald-Hartwig Amination : Introduce alkyl/aryl groups using Pd2(dba)3 and XantPhos ligand (toluene, 110°C, 24 hr) .
-
Piperidine Functionalization :
- Mannich Reaction : Introduce methyl groups via formaldehyde and methylamine in acetic acid (reflux, 6 hr) .
- Monitoring : Track reaction progress via TLC (silica gel 60 F254) with UV visualization.
How can environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
Adapt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):
- Abiotic Degradation : Expose the compound to UV light (λ=254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Analyze degradation products via LC-MS .
- Biotic Transformation : Incubate with soil microbiota (30°C, 28 days) and quantify residual compound via HPLC-UV. Identify metabolites using QTOF-MS .
- Bioaccumulation : Use OECD 305 guidelines with zebrafish (Danio rerio) to measure bioconcentration factors (BCF) in liver tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
